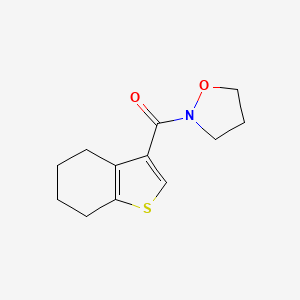![molecular formula C12H13BrN2O B6631017 5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxycyclobutyl group at the 2nd position, and a methylamino group attached to the benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 2-[(1-hydroxycyclobutyl)methylamino]benzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This process could include the initial synthesis of the benzonitrile core, followed by the introduction of the hydroxycyclobutyl and methylamino groups, and finally, the bromination step. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxycyclobutyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine or amide derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of amine or amide derivatives.
Substitution: Formation of substituted benzonitrile derivatives with various functional groups.
Applications De Recherche Scientifique
5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group may interact with enzymes or receptors, modulating their activity. The bromine atom and nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-chlorobenzonitrile
- 5-Bromo-2-methylamino-benzonitrile
Uniqueness
5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity compared to other similar compounds. Additionally, the combination of the bromine atom and the hydroxycyclobutyl group provides a unique scaffold for the development of novel therapeutic agents and research tools.
Propriétés
IUPAC Name |
5-bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-2-3-11(9(6-10)7-14)15-8-12(16)4-1-5-12/h2-3,6,15-16H,1,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAOFFBHYKLREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=C2)Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)

![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)



